molecular formula C6H10O3 B12576587 (2R)-2-Methyl-4-oxopentanoic acid CAS No. 614759-21-6

(2R)-2-Methyl-4-oxopentanoic acid

Cat. No.: B12576587
CAS No.: 614759-21-6
M. Wt: 130.14 g/mol
InChI Key: UZTJTTKEYGHTNM-SCSAIBSYSA-N
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Description

(2R)-2-Methyl-4-oxopentanoic acid is an organic compound with the molecular formula C6H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-4-oxopentanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available precursors. For example, the compound can be synthesized via the aldol condensation of acetaldehyde with methyl ethyl ketone, followed by selective reduction and oxidation steps to introduce the desired functional groups and stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic methods and optimized reaction conditions to achieve efficient synthesis. The use of chiral catalysts or enzymes can be employed to ensure the desired stereochemistry is obtained.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-Methyl-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its biological activity.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. Its unique structure allows it to bind to active sites of enzymes, influencing their activity and the overall metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-4-methoxy-4-oxobutanoic acid: Similar in structure but contains an amino group.

    (2R)-2-Hydroxy-4-oxopentanoic acid: Similar but with a hydroxyl group instead of a methyl group.

Uniqueness

(2R)-2-Methyl-4-oxopentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.

Properties

CAS No.

614759-21-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2R)-2-methyl-4-oxopentanoic acid

InChI

InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1

InChI Key

UZTJTTKEYGHTNM-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC(=O)C)C(=O)O

Canonical SMILES

CC(CC(=O)C)C(=O)O

Origin of Product

United States

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